Octahydro-1H-pyrrolo[3,4-c]pyridin-1-one hydrochloride
Description
Octahydro-1H-pyrrolo[3,4-c]pyridin-1-one hydrochloride is a bicyclic organic compound featuring a fused pyrrolidine (saturated five-membered ring with one nitrogen) and pyridine (six-membered aromatic ring with one nitrogen) system. The ketone group at position 1 and the hydrochloride salt enhance its polarity and solubility, making it a valuable intermediate in pharmaceutical synthesis and chemical research. This compound is cataloged by American Elements as a high-purity material (99%–99.999%) available in bulk quantities, highlighting its industrial relevance .
Properties
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridin-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.ClH/c10-7-6-1-2-8-3-5(6)4-9-7;/h5-6,8H,1-4H2,(H,9,10);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYPNOPQZDFIQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1C(=O)NC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octahydro-1H-pyrrolo[3,4-c]pyridin-1-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles, followed by the addition of propargylamine to yield N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar cyclization techniques. The process is optimized for yield and purity, with careful control of reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
Octahydro-1H-pyrrolo[3,4-c]pyridin-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of octahydro-1H-pyrrolo[3,4-c]pyridin-1-one hydrochloride typically involves stereoselective methods to achieve high optical purity. The compound is often synthesized as an intermediate in the production of various pharmaceutical agents, including antibiotics like Moxifloxacin, which is used to treat respiratory infections and tuberculosis .
Key Synthesis Pathways
- Enzymatic Resolution : The optical resolution of dialkyl-1-alkylcarbonylpiperidine intermediates using lipases or esterases has been reported, yielding high enantiomeric excesses .
- Chemical Reactions : The compound can be derived from pyridine derivatives through several steps involving strong acids and reducing agents .
Anticancer Properties
Research indicates that derivatives of octahydro-1H-pyrrolo[3,4-c]pyridin-1-one exhibit significant anticancer activity. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including breast and ovarian cancer cells. For instance, certain derivatives have demonstrated IC50 values in the nanomolar range against fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and metastasis .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Pyrrolo derivatives are known to interact with pathways related to neurodegenerative diseases, suggesting potential therapeutic applications in conditions like Alzheimer's disease .
Anti-inflammatory Activity
Some studies highlight the anti-inflammatory effects of this compound derivatives, which may be beneficial in treating autoimmune disorders and chronic inflammatory diseases .
Antibiotic Development
As mentioned earlier, octahydro-1H-pyrrolo[3,4-c]pyridin-1-one serves as an important precursor in the synthesis of Moxifloxacin, a broad-spectrum antibiotic effective against various bacterial infections .
Antidiabetic Agents
Research is ongoing into the use of pyrrolo derivatives as potential antidiabetic agents due to their ability to modulate glucose metabolism and improve insulin sensitivity in preclinical models .
Case Studies and Research Findings
| Study | Findings | Application |
|---|---|---|
| Kalai et al. (2021) | Demonstrated moderate cytotoxicity against ovarian cancer cells with limited toxicity to healthy cells | Anticancer therapy |
| Su et al. (2021) | Reported potent FGFR inhibition with IC50 values as low as 7 nM | Cancer treatment |
| PMC4902181 (2015) | Explored RBP4 antagonists derived from pyrrolidine compounds | Vision-related therapies |
Mechanism of Action
The mechanism of action of octahydro-1H-pyrrolo[3,4-c]pyridin-1-one hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in key biological processes .
Comparison with Similar Compounds
Structural Analogues with Pyrrolo-Pyridine Cores
Compounds sharing the pyrrolo-pyridine backbone but differing in substituents and ring fusion positions include:
Table 1: Comparison of Pyrrolo-Pyridine Derivatives
Key Findings :
- The target compound’s [3,4-c] ring fusion and ketone group distinguish it from [2,3-c]-fused analogues with carboxylic acid substituents.
Alkaloid Derivatives with Fused Ring Systems
A dimeric pyridine alkaloid isolated from Fagraea fragrans Roxb. bark (C20H20O4N2) features a pyrano[3,4-c]pyridin-1-one core linked via a methyl-propanediyl bridge. Unlike the target compound, this natural product:
- Has a pyran (oxygen-containing) ring fused to pyridine.
- Exhibits dimeric architecture, increasing molecular weight and complexity.
Pharmaceutical Impurities with Heterocyclic Motifs
Impurities in pyridoxine hydrochloride (vitamin B6) include:
- 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride : A furo-pyridine derivative with hydroxyl and methyl groups. The furan ring introduces rigidity compared to the saturated pyrrolidine in the target compound.
- 5-(Hydroxymethyl)-2,4-dimethylpyridin-3-ol hydrochloride : A simpler pyridine derivative lacking fused rings.
Table 2: Pharmaceutical Impurities vs. Target Compound
Biological Activity
Octahydro-1H-pyrrolo[3,4-c]pyridin-1-one hydrochloride is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
The compound is characterized by a fused pyrrole and pyridine ring structure, which is known to influence its biological activity. The synthesis of this compound typically involves cyclization reactions that yield derivatives with varying substituents, enhancing their pharmacological profiles.
The biological activity of this compound can be attributed to its interaction with specific molecular targets, including various enzymes and receptors. These interactions can modulate biochemical pathways, leading to significant pharmacological effects such as analgesia and anti-inflammatory responses.
Analgesic Activity
Research indicates that derivatives of pyrrolo[3,4-c]pyridine exhibit strong analgesic properties. For instance, studies have shown that certain derivatives demonstrate high efficacy in pain models with minimal toxicity compared to traditional analgesics like morphine and aspirin .
Antitumor Activity
This compound derivatives have been evaluated for their anticancer potential. In vitro studies revealed that some compounds effectively inhibit the proliferation of cancer cell lines, including breast and ovarian cancers. For example, a derivative showed IC50 values in the nanomolar range against fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and metastasis .
Antiviral Properties
The compound's antiviral activity has also been investigated. Certain derivatives have been found to inhibit HIV-1 integrase, showcasing moderate antiviral efficacy with promising therapeutic indices. Modifications in the chemical structure significantly influence this activity, highlighting the importance of structure-activity relationships in drug design .
Case Studies
Several studies have explored the biological activities of this compound:
- Study 1 : A series of pyrrolo[3,4-c]pyridine derivatives were synthesized and tested for analgesic effects. The most potent compound demonstrated a significant reduction in pain response in animal models with an efficacy comparable to established analgesics but with lower side effects .
- Study 2 : Another investigation focused on the anticancer properties of these compounds. The study found that specific derivatives inhibited FGFR signaling pathways in cancer cell lines, leading to decreased cell viability and increased apoptosis rates .
Data Table: Biological Activities of Selected Derivatives
Q & A
Basic: What safety protocols should be followed when handling Octahydro-1H-pyrrolo[3,4-c]pyridin-1-one hydrochloride in laboratory settings?
Answer:
Researchers must adhere to GHS hazard classifications (Category 4 for acute toxicity via oral, dermal, and inhalation routes) and implement the following precautions:
- Use personal protective equipment (PPE), including gloves, lab coats, and safety goggles.
- Work in a fume hood to avoid inhalation exposure .
- Store the compound away from heat sources and ignition points, as specified in safety guidelines .
- Follow label instructions rigorously, including pre-use reviews of hazard statements (e.g., H302, H315) and precautionary codes (e.g., P201, P210) .
Basic: What synthetic routes are commonly used to prepare this compound?
Answer:
Key methods include:
- Catalytic hydrogenation : Reductive cyclization of pyridine precursors under hydrogen gas with palladium or platinum catalysts .
- Multi-step organic synthesis : Starting from pyrrolidine or pyridine derivatives, followed by cyclization and hydrochlorination . For example, intermediates like 3,4-dihydropyrrolo[2,1-c][1,4]oxazin-1-one derivatives can be functionalized and converted to the target compound .
Advanced: How can researchers optimize the yield of this compound in multi-step syntheses?
Answer:
Optimization strategies include:
- Temperature control : Heating intermediates to 50°C during hydrochlorination to improve solubility and crystallization, as demonstrated in a 52.7% yield synthesis .
- Catalyst selection : Using asymmetric catalysts (e.g., chiral palladium complexes) to enhance stereochemical purity and reduce byproducts .
- Purification protocols : Employing recrystallization with cold aqueous HCl to isolate high-purity crystalline forms .
Advanced: What structural features of this compound contribute to its HPK1 inhibitory activity in cancer research?
Answer:
The compound’s bicyclic pyrrolo-pyridinone core enables:
- Kinase binding : The rigid fused-ring system mimics ATP-binding pockets, competitively inhibiting HPK1 enzymatic activity .
- Solubility enhancement : The hydrochloride salt improves bioavailability in physiological environments, critical for in vivo efficacy .
- Derivative design : Substituents at the 3- and 4-positions (e.g., halogen or alkyl groups) modulate potency and selectivity, as shown in structure-activity relationship (SAR) studies .
Advanced: How can contradictions in spectral data (e.g., NMR shifts) be resolved during structural characterization?
Answer:
Contradictions arise from tautomerism or solvent effects. Methodological solutions include:
- Multi-spectral validation : Cross-referencing -NMR, -NMR, and LCMS/MS data to confirm molecular integrity .
- Computational modeling : Using DFT calculations to predict NMR chemical shifts and compare with experimental data .
- Crystallography : Resolving ambiguities via X-ray diffraction of single crystals .
Basic: What analytical techniques are essential for confirming the purity and identity of this compound?
Answer:
Critical techniques include:
- HPLC : To assess purity (>98%) and detect impurities (e.g., residual solvents or unreacted intermediates) .
- NMR spectroscopy : - and -NMR to confirm structural assignments, particularly the bicyclic scaffold and hydrochloride salt formation .
- Mass spectrometry : High-resolution LCMS/MS to verify molecular weight (e.g., m/z 149.62 for the hydrochloride form) .
Advanced: What strategies are effective in designing derivatives to enhance pharmacokinetic properties?
Answer:
Approaches include:
- Bioisosteric replacement : Substituting the pyrrolidine nitrogen with oxygen (e.g., furo[3,4-c]pyridine derivatives) to improve metabolic stability .
- Prodrug design : Adding ester or amide prodrug moieties to increase oral bioavailability .
- Salt engineering : Exploring alternative counterions (e.g., citrate or phosphate) to modulate solubility and dissolution rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
